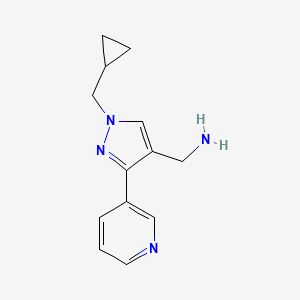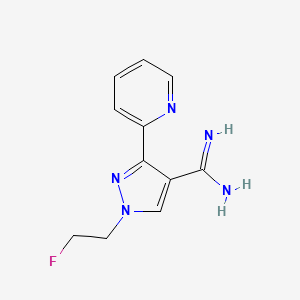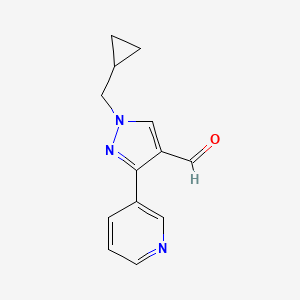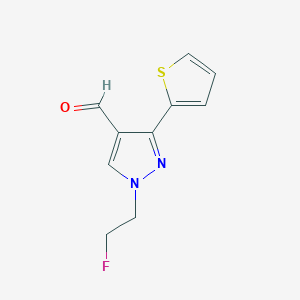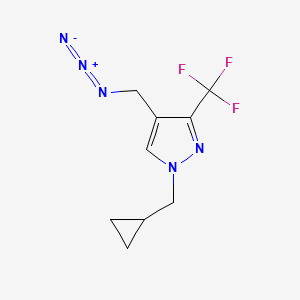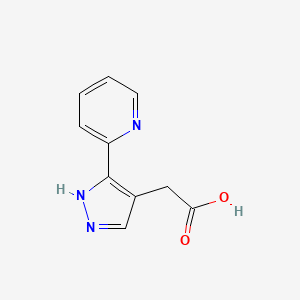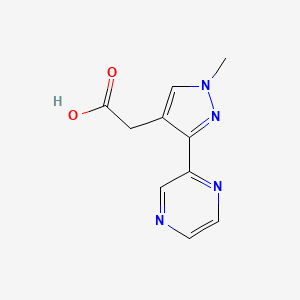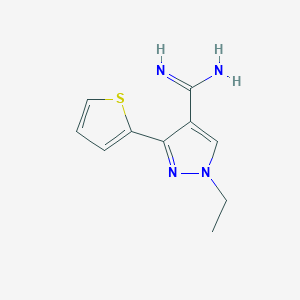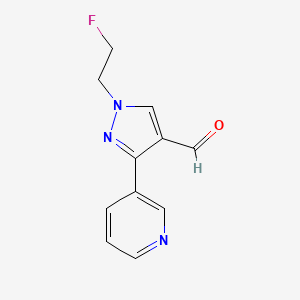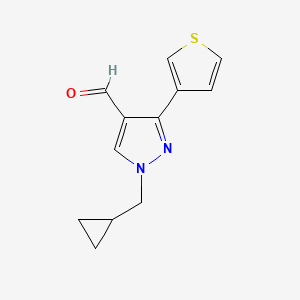
benzyl (3-(4-formyl-1H-1,2,3-triazol-1-yl)propyl)carbamate
Overview
Description
Benzyl (3-(4-formyl-1H-1,2,3-triazol-1-yl)propyl)carbamate, also known as BFTPC, is an organic compound that has been studied for its potential applications in scientific research. BFTPC is a highly versatile molecule, making it an attractive choice for many scientific applications. It is a member of the triazole family and is composed of a benzyl group, a formyl group, and a propylcarbamate group. BFTPC has been found to exhibit numerous biochemical and physiological effects, making it a valuable tool for a variety of research applications.
Scientific Research Applications
Synthesis and Characterization
- N-(Protected α-aminoacyl)benzotriazoles, including compounds structurally related to "benzyl (3-(4-formyl-1H-1,2,3-triazol-1-yl)propyl)carbamate," are utilized as powerful acylating agents. They are frequently employed in preparing peptides, mimetics, and conjugates, showcasing their utility in synthetic organic chemistry (Hasan Küçükbay & Nesrin Buğday, 2014).
Antimicrobial Applications
- Novel series of derivatives have been synthesized and shown to possess significant antimicrobial activity against various bacteria and fungi. This demonstrates the potential of triazole-containing compounds in the development of new antibacterial and antifungal agents (M. Shaikh et al., 2014).
Anticonvulsant and Antibacterial Evaluation
- Several novel compounds, including 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles, have been synthesized and evaluated for their in vitro antibacterial, antifungal, and anticonvulsant activities. These studies highlight the potential of these compounds in medical applications (A. Rajasekaran et al., 2006).
Catalysis and Organic Transformations
- The click reaction has been utilized to synthesize various compounds, including those containing the 1,2,3-triazole moiety, for applications in catalysis and organic transformations. This includes the synthesis of complexes and their application in catalytic oxidation and hydrogenation processes (Fariha Saleem et al., 2013).
Mechanism of Action
Target of Action
For instance, 1,2,3-triazole derivatives have been reported to exhibit antimicrobial activities , and they have shown significant interactions with microbial strains including S. aureus, B. Subtilis, E. Coli, S. enterica, C albicans and R. Oryzae .
Mode of Action
1,2,3-triazole derivatives are known for their stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions . These properties contribute to their enhanced biocompatibility and potential to significantly advance medicinal chemistry .
Biochemical Pathways
1,2,3-triazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, antioxidant, antidiabetic, anticancer, antitubercular, antimalarial, and antileishmanial effects . These diverse activities suggest that these compounds may affect multiple biochemical pathways.
Pharmacokinetics
An adme analysis of similar 1,2,3-triazole derivatives indicated that these compounds possess a favorable profile and can be considered as patient compliant .
Result of Action
Similar 1,2,3-triazole derivatives have been reported to exhibit moderate to excellent activity against various microbial strains . Notably, one such compound exhibited substantial potency against most of the tested microbes .
Action Environment
The stability of similar 1,2,3-triazole derivatives against metabolic degradation suggests that these compounds may exhibit robust performance under various environmental conditions .
properties
IUPAC Name |
benzyl N-[3-(4-formyltriazol-1-yl)propyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c19-10-13-9-18(17-16-13)8-4-7-15-14(20)21-11-12-5-2-1-3-6-12/h1-3,5-6,9-10H,4,7-8,11H2,(H,15,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCLPWNHNVYCGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCN2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




